

# Application of Lithium Heparin in Clinical Chemistry Assays: Application Notes and Protocols

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## Compound of Interest

Compound Name: *Heparin Lithium salt*

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This document provides detailed application notes and protocols for the use of lithium heparin as an anticoagulant in the collection and processing of blood samples for a wide range of clinical chemistry assays. Lithium heparin is a preferred anticoagulant for many clinical chemistry applications due to its minimal interference with a broad spectrum of analytes and its rapid action, which allows for quick turnaround times.<sup>[1]</sup>

## Introduction to Lithium Heparin

Lithium heparin is the lithium salt of heparin, a heterogeneous group of straight-chain anionic mucopolysaccharides. It acts as an anticoagulant by potentiating the activity of antithrombin III, a plasma protein that inhibits several activated blood clotting factors, including thrombin (Factor IIa) and Factor Xa.<sup>[2]</sup> This action effectively blocks the coagulation cascade, preventing the formation of a fibrin clot and maintaining the blood in a fluid state.<sup>[2]</sup> Blood collection tubes containing lithium heparin are typically identifiable by a green-colored cap.<sup>[3]</sup>

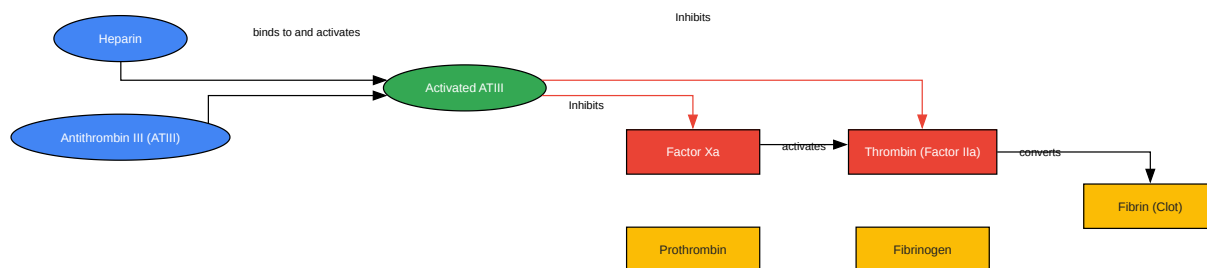
Key Advantages of Lithium Heparin:

- **Rapid Anticoagulation:** Allows for immediate centrifugation to obtain plasma, reducing turnaround time compared to serum samples which require clotting.<sup>[4][5]</sup>

- Minimal Cation Interference: The use of the lithium ion is advantageous for the measurement of other electrolytes, as it is not a routinely measured cation in clinical chemistry panels.[6]
- Wide Range of Applications: Suitable for most routine clinical chemistry tests, including those for liver function, renal function, and electrolytes.[6][7]
- Higher Plasma Yield: Generally, a larger volume of plasma can be obtained from a whole blood sample compared to serum.[4]

## Mechanism of Anticoagulation

The primary mechanism by which heparin prevents blood coagulation is through its interaction with antithrombin III (ATIII). This interaction induces a conformational change in ATIII, which significantly accelerates its ability to inactivate thrombin and other serine proteases of the coagulation cascade.



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Mechanism of Heparin Anticoagulation.

## Experimental Protocols

### Blood Collection Protocol

Proper blood collection technique is critical to ensure the quality and integrity of the plasma sample.

Materials:

- Sterile needle (e.g., 21-gauge) and syringe or vacutainer system.
- Lithium heparin blood collection tube (green top).
- Alcohol swabs for disinfection.
- Tourniquet.
- Gauze and bandage.

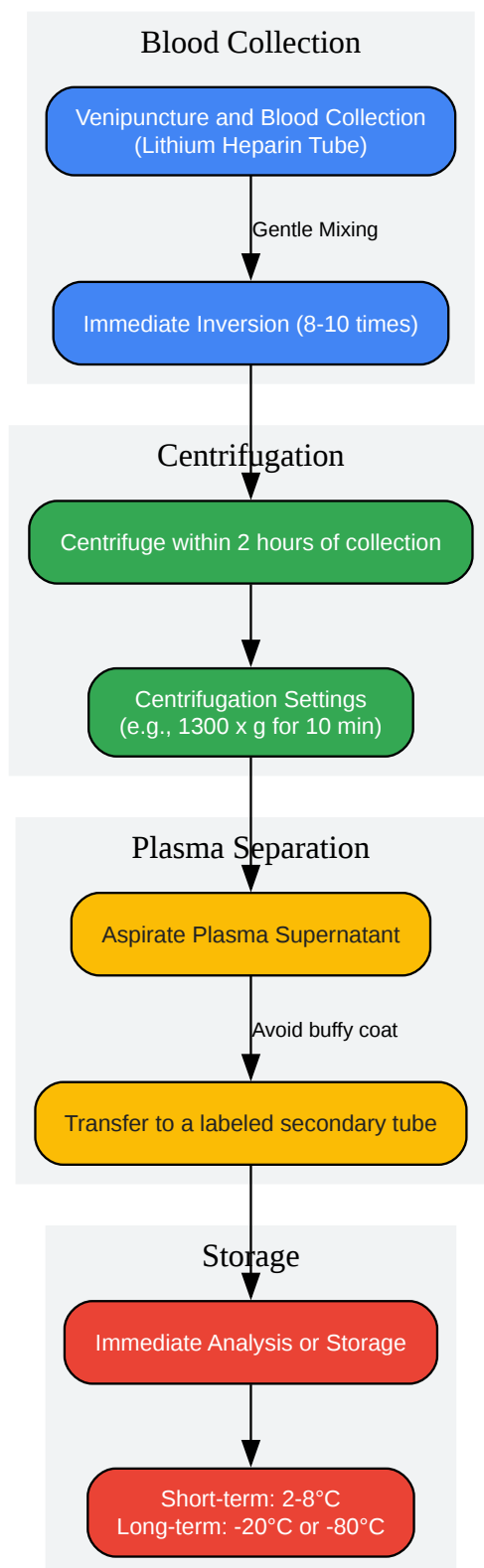
Procedure:

- Patient Identification: Verify the patient's identity using at least two unique identifiers.[8]
- Tube Labeling: Accurately label the lithium heparin tube with the patient's information, date, and time of collection.[8]
- Venipuncture Site Preparation: Select a suitable vein and cleanse the site with an alcohol swab. Allow the site to air dry completely to prevent hemolysis.[9]
- Blood Collection: Perform venipuncture and collect the blood sample into the lithium heparin tube. Ensure the tube is filled to the indicated level to maintain the correct blood-to-anticoagulant ratio.[10] Under-filling can lead to an excess of heparin, which may interfere with certain assays.[11][12]
- Mixing: Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing of the blood with the lithium heparin.[13] Do not shake the tube, as vigorous mixing can cause hemolysis.
- Post-Collection: Remove the needle and apply pressure to the venipuncture site with gauze. Bandage the site once bleeding has stopped.

## Plasma Preparation Protocol

The following protocol outlines the steps for preparing plasma from whole blood collected in lithium heparin tubes.

Workflow for Lithium Heparin Plasma Preparation:



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Workflow for Plasma Preparation.

#### Procedure:

- **Pre-Centrifugation Handling:** Process the blood sample as soon as possible after collection. If immediate centrifugation is not possible, store the tube upright at room temperature. It is recommended to centrifuge the sample within two hours of collection.<sup>[5]</sup>
- **Centrifugation:** Place the lithium heparin tube in a centrifuge. The centrifugation parameters can be optimized based on laboratory-specific requirements and turnaround time needs. Common protocols include:
  - 1300 x g for 10 minutes at room temperature.<sup>[6]</sup>
  - 2200 x g for 7 minutes.<sup>[14]</sup>
  - 3000 x g for 5 minutes.<sup>[15]</sup> Higher g-forces for shorter durations can be used to reduce turnaround time without significantly affecting the results of most analytes.<sup>[14][15]</sup>
- **Plasma Separation:** Following centrifugation, carefully aspirate the plasma supernatant using a clean pipette, avoiding disturbance of the buffy coat (the layer of white blood cells and platelets) and the red blood cell pellet.
- **Transfer:** Transfer the plasma to a clean, labeled secondary tube for analysis or storage.
- **Storage:** If not analyzed immediately, plasma samples can be stored at 2-8°C for short-term storage or frozen at -20°C or -80°C for long-term storage. The stability of specific analytes may vary, so it is important to consult literature for specific storage requirements.

## Quantitative Data and Analyte Stability

The choice of anticoagulant and sample processing can influence the measured concentrations of various analytes. The following tables summarize data from studies comparing lithium heparin plasma with serum and evaluating analyte stability.

## Comparison of Centrifugation Protocols

Centrifugation Protocol	Outcome for Most Analytes	Reference
2200 x g for 7 minutes vs. 1300 x g for 10 minutes	No significant differences observed.	<a href="#">[14]</a>
2750 x g for 5 minutes vs. 1300 x g for 10 minutes	No significant differences observed.	<a href="#">[14]</a>
3000 x g for 5 or 7 minutes vs. 2000 x g for 10 minutes	No significant alteration of most tested analytes.	<a href="#">[15]</a>

## Analyte Stability in Lithium Heparin Plasma

The stability of analytes in lithium heparin plasma is dependent on storage time and temperature.

Stability of Analytes in Whole Blood (Pre-Centrifugation) at Room Temperature[\[16\]](#)

Analyte	Stability
Phosphorus	Significant decrease after 3 hours.
Lactate Dehydrogenase (LDH)	Significant decrease after 3 hours.
Potassium	Slight decrease after 6 hours.
Most other routine analytes	Stable for up to 6 hours.

Stability of Analytes in Separated Plasma at Room Temperature[\[16\]](#)

Analyte	Stability
Bicarbonates	Stable up to 4 hours, then decrease.
Lactate Dehydrogenase (LDH)	Stable up to 2 hours, then increase.
Most other routine analytes	Stable for up to 6 hours.

## Comparison of Analyte Concentrations: Lithium Heparin Plasma vs. Serum

While plasma and serum are often used interchangeably, some clinically significant differences in analyte concentrations have been reported.

Analyte	Difference in Plasma vs. Serum	Potential Clinical Implication	Reference
Potassium (K <sup>+</sup> )	Generally higher in serum due to release from platelets during clotting.	Potential for misinterpretation of potassium levels.	<a href="#">[6]</a> <a href="#">[17]</a>
Total Protein (TP)	Generally lower in plasma due to the absence of fibrinogen.	May require different reference intervals.	<a href="#">[6]</a>
Phosphate (P)	May be higher in serum.	<a href="#">[18]</a>	
Lactate Dehydrogenase (LDH)	Can be higher in serum due to release from platelets.	<a href="#">[18]</a>	
Glucose	Generally more stable in plasma if not separated from cells promptly.	<a href="#">[18]</a>	

## Potential Interferences and Limitations

While lithium heparin is a versatile anticoagulant, users should be aware of potential interferences.

- **Enzymatic Reactions:** Excess heparin can interfere with some enzymatic assays. For example, incomplete filling of lithium heparin tubes has been shown to cause a significant increase in the measured activity of creatine kinase (CK) and gamma-glutamyltransferase (GGT) in some assay systems.[\[6\]](#)[\[12\]](#)



- **Creatinine Measurement:** Lithium heparin has been reported to interfere with certain enzymatic creatinine assays, particularly in under-filled tubes, leading to a clinically significant overestimation of creatinine levels.[\[11\]](#)[\[19\]](#)
- **Cation Measurement:** While lithium interference is rare in general clinical chemistry, lithium heparin tubes should not be used for monitoring patient lithium levels.
- **Hemolysis:** Improper collection and handling can lead to hemolysis, which can significantly affect the concentration of intracellular components such as potassium, lactate dehydrogenase, and aspartate aminotransferase.

## Validation of Lithium Heparin Tubes

Before implementing a new brand or type of lithium heparin blood collection tube, it is essential to perform a validation study to ensure that it does not introduce a clinically significant bias in test results. The Clinical and Laboratory Standards Institute (CLSI) provides guidelines for such validation studies (e.g., CLSI document GP34-A).[\[4\]](#) A validation protocol should include:

- **Comparison of Means:** Collect paired samples in the new tube and the existing (or reference) tube from a cohort of healthy volunteers and/or patients.
- **Bias Assessment:** Statistically compare the results for a panel of routine analytes to determine if there is a significant bias between the tube types.
- **Clinical Significance:** Evaluate whether any observed bias is clinically significant by comparing it to established quality specifications, such as those based on biological variation.[\[1\]](#)
- **Assessment of Hemolysis:** Measure the hemolysis index to ensure the new tubes do not cause an increased rate of hemolysis.

## Conclusion

Lithium heparin is a valuable and widely used anticoagulant for a multitude of clinical chemistry assays. Its use offers several advantages, including rapid sample processing and minimal interference with most analytes. However, to ensure accurate and reliable laboratory results, it is imperative that researchers, scientists, and drug development professionals adhere to

standardized protocols for blood collection, plasma preparation, and storage. Awareness of potential interferences and the implementation of thorough validation procedures for new blood collection tubes are critical components of good laboratory practice.

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